

# Post-synthetic modification of metal-organic frameworks using azodioxides

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## Compound of Interest

Compound Name: *1,1'-Dioxide-4,4'-azodi-2-picoline*

CAS No.: 106882-31-9

Cat. No.: B566642

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Application Note: Post-Synthetic Modification of Metal-Organic Frameworks Using Azodioxides for Dynamic Gating Systems

## Part 1: Executive Summary & Scientific Rationale

**The Challenge:** Standard Metal-Organic Frameworks (MOFs) possess static porosity, which limits their utility in "smart" drug delivery systems where triggered release is required. Conventional post-synthetic modification (PSM) often yields permanent covalent bonds, lacking the reversibility needed for on-demand cargo release.

**The Solution:** This guide details the installation of azodioxide motifs (

) into MOF architectures. Azodioxides are the dimeric form of C-nitroso compounds (

). By exploiting the reversible, stimuli-responsive equilibrium between the monomeric nitroso (open state) and the dimeric azodioxide (closed/crosslinked state), researchers can engineer "breathing" MOFs.

**Mechanism of Action:** The core technology relies on the dimerization of nitroso-functionalized linkers.

- Open State (Nitroso Monomer): At elevated temperatures or under specific photonic irradiation, the linkers exist as discrete nitroso groups ( ), allowing large pore aperture and guest diffusion.
- Closed State (Azodioxide Dimer): Upon cooling or concentration, two adjacent nitroso groups dimerize to form an azodioxide bridge ( ), effectively "locking" the guests inside the pore or restricting diffusion.

## Part 2: Experimental Protocol

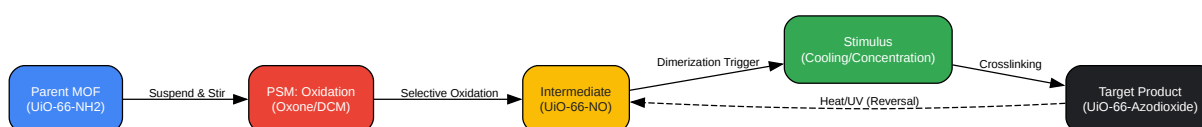
### Materials & Equipment

- Parent MOF: UiO-66-NH

(Zirconium-based, amino-functionalized). Chosen for its high chemical stability and suitable distance between amino groups for dimerization.

- Reagents: Oxone® (Potassium peroxymonosulfate), Dichloromethane (DCM), Deionized Water.
- Characterization: UV-Vis Spectrophotometer (Solid State), PXRD, H-NMR (Digestion).

### Workflow Diagram



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Figure 1: Step-by-step workflow for converting Amino-MOFs to Azodioxide-bridged systems.

### Detailed Methodology

### Step 1: Synthesis of Parent UiO-66-NH

(Standard solvothermal synthesis - abbreviated)

- Dissolve ZrCl<sub>4</sub> (1.5 mmol) and 2-aminoterephthalic acid (1.5 mmol) in DMF (45 mL).
- Add acetic acid (modulator) and heat at 120°C for 24 hours.
- Wash with DMF and methanol; activate at 100°C under vacuum.

Step 2: PSM - Oxidation to Nitroso-MOF Critical Step: This converts the amino group to the nitroso group, the precursor to the azodioxide.

- Suspend activated UiO-66-NH (100 mg) in DCM (10 mL).
- Prepare a solution of Oxone® (300 mg) in water (10 mL).
- Add the aqueous Oxone solution to the MOF suspension.
- Stir vigorously at room temperature for 3–6 hours. Note: Monitor color change. The appearance of a green/blue hue indicates nitroso formation.
- Wash the solid repeatedly with water and DCM to remove oxidant residues.

### Step 3: Azodioxide Dimerization (The "Locking" Phase)

- Dimerization: To induce azodioxide formation, cool the Nitroso-MOF sample to < 0°C or allow it to stand in the solid state at room temperature for 24 hours. The color will shift from green/blue (monomer) to yellow/colorless (azodioxide dimer).
- Verification: The formation of the bond between two linkers creates a crosslinked network, reducing the effective pore size.

## Part 3: Data Analysis & Validation

## Key Characterization Metrics

Technique	Observation (Nitroso State)	Observation (Azodioxide State)	Interpretation
Visual/UV-Vis	Green/Blue ( nm)	Yellow/Colorless ( nm)	Diagnostic transition of monomer vs. dimer.
FT-IR	Peak at cm ( )	Peak at cm ( )	Shift indicates successful dimerization bond formation.
Gas Sorption (N )	High Surface Area (Open Pores)	Reduced Surface Area (Gated)	Crosslinking blocks pore windows, trapping guests.
H-NMR (Digestion)	Signals for Nitrosobenzene	Signals for Azodioxide (or reversion)	Note: Digestion often reverts dimer to monomer.

## Mechanism of Reversibility

The utility of this system lies in the thermal or photochemical switch:

- Drug Loading: Perform at elevated temperature (Open State).
- Drug Locking: Cool to room temperature (Closed Azodioxide State).
- Drug Release: Apply local heating or NIR light (reverts to Open State).

## Part 4: Troubleshooting & Optimization

- Over-oxidation: The primary risk is oxidizing the amine past the nitroso stage to the nitro ( ) group.

- Solution: Strictly control reaction time and Oxone equivalents. Quench immediately upon observing the characteristic green/blue color of the nitroso species.
- Steric Hinderance: Dimerization requires two nitroso groups to be in close proximity.
  - Solution: Use MOFs with high linker connectivity (like UiO-66 or MIL-53) where linkers are adjacent. Low-connectivity MOFs (like MOF-5) may not allow linkers to reach each other for dimerization.

## Part 5: References

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